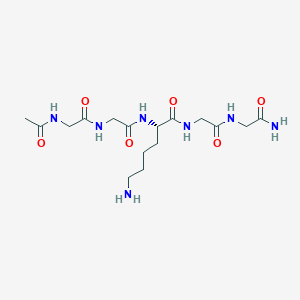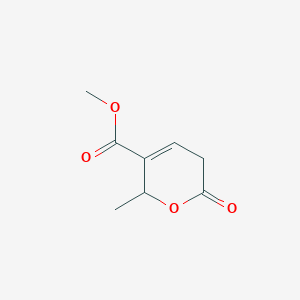
Acetic acid, chlorooxo-, (acetyloxy)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, chlorooxo-, (acetyloxy)methyl ester is a chemical compound with a complex structure that includes an ester functional group. This compound is known for its unique reactivity and potential applications in various fields of science and industry. It is characterized by the presence of both acetic acid and chlorooxo groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, chlorooxo-, (acetyloxy)methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is reversible and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as the use of acetic anhydride and acetyl chloride in the presence of a base like triethylamine . These methods are designed to optimize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid, chlorooxo-, (acetyloxy)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: New esters or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, chlorooxo-, (acetyloxy)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of acetic acid, chlorooxo-, (acetyloxy)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The chlorooxo group may also contribute to its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Acetic acid, chloro-, methyl ester: Shares similar ester functional group but lacks the acetyloxy group.
Acetic anhydride: Used in similar esterification reactions but has different reactivity and applications.
Methyl acetate: A simpler ester with different physical and chemical properties.
Eigenschaften
CAS-Nummer |
138450-70-1 |
|---|---|
Molekularformel |
C5H5ClO5 |
Molekulargewicht |
180.54 g/mol |
IUPAC-Name |
acetyloxymethyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C5H5ClO5/c1-3(7)10-2-11-5(9)4(6)8/h2H2,1H3 |
InChI-Schlüssel |
NBTAZNSKVOCKNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCOC(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)




![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)


![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
